molecular formula C35H32N4O4 B331336 N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B331336
M. Wt: 572.7 g/mol
InChI Key: USSHMRKMJDEIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is further functionalized with furan and carboxamide groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may make it useful in materials science, such as in the development of novel polymers or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The quinoline and furan rings can participate in these interactions, potentially modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Known for its ability to chelate metal ions and inhibit mitochondrial cytochrome c oxidase.

    2,2-Dimethyl-1,3-propanediamine: Used in the synthesis of various organic compounds and coordination complexes.

    4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): A Schiff base used as a corrosion inhibitor.

Uniqueness

N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) is unique due to its combination of quinoline, furan, and carboxamide functionalities. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C35H32N4O4

Molecular Weight

572.7 g/mol

IUPAC Name

N-[2,2-dimethyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C35H32N4O4/c1-21-13-15-31(42-21)29-17-25(23-9-5-7-11-27(23)38-29)33(40)36-19-35(3,4)20-37-34(41)26-18-30(32-16-14-22(2)43-32)39-28-12-8-6-10-24(26)28/h5-18H,19-20H2,1-4H3,(H,36,40)(H,37,41)

InChI Key

USSHMRKMJDEIFC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C

Origin of Product

United States

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